molecular formula C20H28O5 B1671944 Ingenol CAS No. 30220-46-3

Ingenol

Katalognummer: B1671944
CAS-Nummer: 30220-46-3
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VEBVPUXQAPLADL-POYOOMFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of ingenol is a complex process due to its intricate structure. One notable synthetic route involves a 14-step synthesis from (+)-3-carene . This synthesis includes key steps such as the de Mayo reaction, Wagner-Meerwein rearrangement, and ring-closing metathesis . The process requires precise control of reaction conditions to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. Current methods focus on optimizing synthetic routes to increase yield and efficiency. The development of scalable synthetic methodologies is crucial for the commercial production of this compound and its derivatives .

Analyse Chemischer Reaktionen

Ingenol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann zu verschiedenen oxygenierten Derivaten oxidiert werden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Die Reduktion von this compound kann zur Bildung weniger oxygenierter Derivate führen. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Epoxiden und Ketonen führen, während Reduktion zu Alkoholen und Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Treatment of Actinic Keratosis

Ingenol mebutate gel is prominently used for treating actinic keratosis, a precancerous skin condition caused by sun exposure. Clinical trials have demonstrated its efficacy:

  • Efficacy Rates : In Phase III trials, complete clearance rates ranged from 28% to 47% depending on the concentration and application site (0.015% for face/scalp and 0.05% for trunk/extremities) after just 2 or 3 days of treatment .
  • Long-term Effects : Follow-up studies indicate sustained clearance rates up to 57% after one year .

Treatment of Superficial Basal Cell Carcinoma

Recent studies have also explored this compound mebutate's effectiveness against superficial basal cell carcinoma:

  • Clinical Trials : A Phase IIa study reported histological clearance rates of up to 71% with a regimen involving two applications of 0.05% gel .
  • Safety Profile : While generally well-tolerated, some patients experienced local skin reactions such as erythema and vesicle formation .

Case Study Overview

Several case studies illustrate the real-world application of this compound mebutate in treating skin cancers:

  • Case Study 1 : A patient with superficial basal cell carcinoma was treated with this compound mebutate gel for two consecutive days, achieving successful clearance with minimal adverse effects noted .
  • Case Study 2 : In another instance, a patient with multiple actinic keratoses on the scalp achieved complete clearance after treatment with this compound mebutate gel over three days, showcasing its rapid efficacy .

Safety and Adverse Effects

Despite its efficacy, safety concerns have been raised regarding this compound mebutate:

  • Increased Skin Tumors : Recent studies indicate an increased incidence of skin tumors associated with this compound mebutate compared to other treatments like imiquimod cream. Ongoing safety reviews are assessing these findings further .
  • Common Side Effects : Local skin reactions are common but generally resolve within weeks .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Ingenol is a natural compound derived from the sap of the Euphorbia peplus plant, known for its medicinal properties, particularly in dermatology. The most studied derivative, this compound mebutate, has gained attention as a topical treatment for actinic keratosis, a precancerous skin condition. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile.

Activation of Protein Kinase C (PKC)

This compound mebutate acts primarily through the activation of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth and apoptosis. The activation of PKC leads to:

  • Induction of Cell Death : this compound induces both necrosis and apoptosis in tumor cells. Studies have shown that it disrupts plasma membrane integrity, resulting in calcium influx and subsequent mitochondrial dysfunction .
  • Immune Response Activation : this compound enhances the immune response by promoting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which attract neutrophils to the treatment site .

Cytotoxic Effects

This compound has demonstrated significant cytotoxic effects on various tumor-derived cell lines. In vitro studies indicate that this compound mebutate can effectively inhibit the growth of squamous cell carcinoma (SCC) and melanoma cells . The compound's ability to induce pronounced cell death and immune responses has led to its classification as a first-in-class drug for treating skin cancers.

Treatment of Actinic Keratosis

Clinical trials have established the efficacy of this compound mebutate in treating actinic keratosis. A summary of key clinical trial findings is presented below:

Study Treatment Complete Clearance (%) Partial Clearance (%)
Study 1This compound 0.015% (n=135)37% (50/135)60% (81/135)
Vehicle (n=134)2% (3/134)7% (9/134)
Study 2This compound 0.015% (n=142)47% (67/142)68% (96/142)
Vehicle (n=136)5% (7/136)8% (11/136)

These results illustrate that this compound mebutate significantly outperforms placebo treatments in clearing actinic keratoses .

Case Studies on Nonmelanoma Skin Cancers

A Phase I/II study reported a complete clinical response rate of 75% for intraepidermal squamous cell carcinoma after treatment with this compound mebutate. However, this rate decreased to 50% after a follow-up period of 15 months . Despite the small sample size, these findings suggest potential for this compound in treating various nonmelanoma skin cancers.

Safety Profile

While this compound mebutate is effective, safety concerns have emerged. A preliminary safety study indicated an increased incidence of skin tumors among patients treated with this compound compared to those receiving alternative treatments like imiquimod cream . This highlights the need for careful patient selection and monitoring during treatment.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which ingenol derivatives interact with protein kinase C (PKC) isoforms, and how can these interactions be quantitatively assessed in vitro?

Methodological Answer: this compound derivatives like this compound 3-angelate (I3A) bind to PKC isoforms in a phosphatidylserine-dependent manner, as shown via surface plasmon resonance and confocal microscopy . To assess isoform-specific interactions:

  • Use in vitro binding assays with purified PKC isoforms (e.g., PKC-α, PKC-δ) under controlled lipid conditions.
  • Quantify translocation patterns of GFP-tagged PKC isoforms in live cells using time-lapse imaging .
  • Compare dose-response curves for cytotoxicity (e.g., IC₅₀ values) across cell lines (e.g., WEHI-231, Colo-205) to evaluate isoform sensitivity .

Q. How can researchers standardize experimental models to evaluate the antitumor efficacy of this compound compounds while minimizing variability?

Methodological Answer:

  • Use murine models like the B16 melanoma or UV-induced tumor models, which have demonstrated consistent responses to this compound disoxate .
  • Control for variables such as tumor implantation site, dosing frequency, and PKC expression levels in target tissues.
  • Implement blinded scoring of tumor ablation outcomes and survival metrics to reduce bias .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions in biphasic dose-response curves observed for this compound-induced cytokine secretion (e.g., IL-6) in immune cells?

Methodological Answer:

  • Perform time-course experiments to differentiate acute vs. sustained PKC activation effects.
  • Use PKC inhibitors (e.g., Gö6983) to isolate isoform-specific contributions to cytokine production .
  • Apply nonlinear regression models (e.g., sigmoidal or bell-shaped curves) to analyze dose-response data, accounting for potential receptor desensitization .

Q. How can the PICOT framework be applied to design a clinical trial investigating this compound mebutate’s long-term efficacy in preventing UV-induced photodamage?

Methodological Answer:

  • P opulation: Adults with actinic keratosis (AK) and UV-damaged skin.
  • I ntervention: Repeated this compound mebutate treatments with/without corticosteroid co-application.
  • C omparison: Vehicle-controlled or standard care (e.g., cryotherapy).
  • O utcome: Reduction in AK progression, histopathological scoring of photodamage.
  • T ime: 12-month follow-up .
  • Include power analysis to determine sample size and mitigate attrition bias .

Q. What statistical approaches are optimal for analyzing this compound’s differential effects on keratinocyte differentiation vs. apoptosis in preclinical studies?

Methodological Answer:

  • Use multivariate analysis (e.g., MANOVA) to assess correlated outcomes (e.g., differentiation markers like involucrin vs. apoptotic markers like caspase-3).
  • Apply clustering algorithms to transcriptomic data to identify gene networks regulated by PKC-dependent vs. PKC-independent pathways .
  • Validate findings with siRNA-mediated PKC isoform knockdowns .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in PKC isoform selectivity reported for this compound derivatives across studies?

Methodological Answer:

  • Replicate experiments under standardized lipid conditions (e.g., phosphatidylserine concentration) to control for assay variability .
  • Compare isoform downregulation kinetics in multiple cell lines (e.g., HOP-92 vs. WEHI-231) to identify context-dependent effects.
  • Meta-analyze existing data to distinguish technical artifacts (e.g., antibody specificity) from biological variability .

Q. Tables for Key Findings

This compound Derivative Key Property Model System Outcome Reference
This compound disoxateImproved chemical stabilityB16 melanoma murine model40% increase in median survival vs. This compound mebutate
This compound 3-angelatePKC-δ translocation specificityCHO-K1 cellsUnique perinuclear PKC-δ clustering not observed with PMA

Q. Methodological Recommendations

  • Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • Data Interpretation : Explicitly state confidence intervals and effect sizes in pharmacological studies to enhance reproducibility .
  • Ethical Compliance : Disclose funding sources (e.g., industry partnerships) and adhere to institutional review protocols for human/animal studies .

Eigenschaften

IUPAC Name

(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBVPUXQAPLADL-POYOOMFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30220-46-3
Record name Ingenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.